Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate

Medicinal Chemistry PROTAC Synthesis Salt Selection

For PROTAC and CNS drug discovery, this TFA salt form prevents the oxidation and solubility issues of the free base. Its aqueous compatibility allows direct conjugation to E3 ligase ligands in sensitive biological buffers, while the crystalline form ensures accurate, high-throughput solid dispensing. This dual-function counterion also serves as an in-situ TFA source for Boc-deprotection.

Molecular Formula C8H12F3NO3
Molecular Weight 227.18 g/mol
Cat. No. B13966822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-4-carbaldehyde 2,2,2-trifluoroacetate
Molecular FormulaC8H12F3NO3
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESC1CNCCC1C=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H11NO.C2HF3O2/c8-5-6-1-3-7-4-2-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7)
InChIKeyRVPROOVRUWCOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate: Baseline Properties and Procurement Context


Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate (CAS not yet assigned in PubChem; TFA salt of 4-formylpiperidine) is a heterocyclic aldehyde building block featuring a piperidine ring with a 4-carbaldehyde group, paired with a trifluoroacetate counterion . It belongs to the class of N-unsubstituted piperidine-4-carbaldehydes and serves primarily as a synthetic intermediate in medicinal chemistry and targeted protein degradation (PROTAC) research. Its molecular formula is C8H12F3NO3 (MW 227.18 g/mol) . The trifluoroacetate salt form is distinct from the free base (MW 113.16 g/mol, C6H11NO) and the N-trifluoroacetyl derivative (MW 209.17 g/mol, C8H10F3NO2) [1], each of which has different physicochemical and handling properties that impact their suitability for specific synthetic applications.

Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate: Why In‑Class Aldehydes Cannot Be Simply Interchanged


Interchanging piperidine-4-carbaldehyde derivatives without considering their specific salt form or N‑substitution leads to divergent solubility, stability, and reactivity profiles that directly affect synthetic outcomes. The free base piperidine-4-carbaldehyde is poorly water‑soluble and prone to oxidation/polymerization, whereas the trifluoroacetate salt demonstrates enhanced aqueous solubility due to ionic character . Conversely, the N‑trifluoroacetyl derivative is a neutral, more lipophilic molecule with a computed LogP of 0.8 [1] versus the free base’s XLogP3 of −0.2 [2]. Such differences dictate the choice of solvent system, compatibility with aqueous reaction media, and the feasibility of downstream purification steps, rendering blind substitution of one analog for another a significant risk to reproducibility and yield.

Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate: Quantitative Differentiation vs. Comparators


Aqueous Solubility Enhancement: Trifluoroacetate Salt vs. Free Base

The trifluoroacetate counterion confers ionic character, enabling aqueous solubility that the neutral free base lacks. Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is generally soluble in polar solvents such as water and alcohols . In contrast, the free base piperidine-4-carbaldehyde is reported as insoluble in water and requires polar organic solvents like DMF for dissolution .

Medicinal Chemistry PROTAC Synthesis Salt Selection

Molecular Weight Distinction: TFA Salt vs. N‑Trifluoroacetyl Derivative

The target compound is a true salt (C8H12F3NO3, MW 227.18 g/mol) , whereas 1‑(trifluoroacetyl)piperidine‑4‑carbaldehyde is a covalent amide (C8H10F3NO2, MW 209.17 g/mol) [1]. This 18.01 g/mol difference arises from the trifluoroacetate counterion versus the trifluoroacetyl group covalently bound to the piperidine nitrogen.

Analytical Chemistry Quality Control Synthetic Intermediates

Lipophilicity Contrast: TFA Salt (Ionic) vs. N‑Trifluoroacetyl (Neutral)

The target TFA salt is an ionic species, while the N‑trifluoroacetyl derivative is a neutral, more lipophilic molecule. The latter has a computed XLogP3‑AA of 0.8 [1]. No experimental LogP is reported for the TFA salt, but its ionic nature predicts significantly lower lipophilicity, a critical parameter for membrane permeability and bioavailability in PROTAC candidates.

Medicinal Chemistry Physicochemical Profiling PROTAC Design

Synthetic Utility as a PROTAC Linker Precursor: TFA Salt Enables Direct Use in Aqueous Coupling

Piperidine‑4‑carbaldehyde (free base) is a validated PROTAC linker used to optimize target protein affinity and improve degradation efficiency in CDK2 PROTACs (e.g., HY‑161708) . The TFA salt form provides the same reactive aldehyde handle but with enhanced aqueous solubility, facilitating direct coupling to E3 ligase ligands or target‑protein warheads under mild, aqueous‑compatible conditions—an advantage over the free base which requires DMF or DMSO .

PROTAC Targeted Protein Degradation Linker Chemistry

Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate: High‑Impact Research and Industrial Applications


Aqueous‑Phase PROTAC Linker Synthesis

The TFA salt's aqueous solubility enables direct coupling of the 4‑formylpiperidine moiety to E3 ligase ligands or target‑protein warheads in buffered aqueous media, eliminating the need for DMSO or DMF . This is particularly advantageous for PROTACs targeting sensitive proteins where organic co‑solvents may cause denaturation or precipitation .

Salt‑Form Screening for Optimized Crystallinity and Handling

As a crystalline trifluoroacetate salt (vs. the free base liquid or low‑melting solid), this compound offers improved physical stability and ease of weighing under standard laboratory conditions . It is ideal for high‑throughput experimentation where accurate solid dispensing is critical.

Intermediate for Fluorinated Heterocycle Synthesis

The trifluoroacetate counterion can serve as a latent source of trifluoroacetic acid, facilitating in situ Boc‑deprotection or acid‑catalyzed cyclization reactions . This dual functionality streamlines multistep syntheses of fluorinated piperidine derivatives, which are privileged scaffolds in CNS drug discovery .

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